

Spectroscopic comparison of 2,5-diiiodopyrazine with its starting materials

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Compound of Interest

Compound Name: 2,5-Diiiodopyrazine

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A Spectroscopic Comparison of 2,5-Diiiodopyrazine with Its Precursors

A detailed analysis for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of **2,5-diiiodopyrazine** in relation to its common starting materials: pyrazine, 2,5-dichloropyrazine, and 2,5-dibromopyrazine. This guide provides objective comparisons supported by experimental data to aid in reaction monitoring and product characterization.

The synthesis of **2,5-diiiodopyrazine**, a valuable building block in medicinal chemistry and materials science, necessitates a clear understanding of the spectroscopic changes that occur from its precursors. This guide offers a comparative analysis of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **2,5-diiiodopyrazine** and its common starting materials.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **2,5-diiiodopyrazine** and its precursors. This data is essential for identifying each compound and for monitoring the progress of the substitution reaction.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

| Compound | Chemical Shift (δ) of Pyrazine Ring Protons |
|----------------------|--|
| Pyrazine | 8.60 ppm (s, 4H) |
| 2,5-Dichloropyrazine | 8.63 ppm (s, 2H)[1] |
| 2,5-Dibromopyrazine | 8.75 ppm (s, 2H) |
| 2,5-Diiodopyrazine | 8.63 ppm (s, 2H)[2][3] |

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

| Compound | Chemical Shift (δ) of Pyrazine Ring Carbons |
|----------------------|--|
| Pyrazine | 145.1 ppm |
| 2,5-Dichloropyrazine | 146.7 ppm (C2, C5), 143.9 ppm (C3, C6) |
| 2,5-Dibromopyrazine | Not available |
| 2,5-Diiodopyrazine | 116.6 ppm (C2, C5), 154.1 ppm (C3, C6)[2][3] |

Table 3: Infrared (IR) Spectroscopic Data (cm^{-1})

| Compound | Key Vibrational Frequencies |
|----------------------|--|
| Pyrazine | 3050 (C-H stretch), 1481, 1416 (C=N, C=C stretch) |
| 2,5-Dichloropyrazine | 3080 (C-H stretch), 1400, 1375 (C=N, C=C stretch), 840 (C-Cl stretch) |
| 2,5-Dibromopyrazine | Not available |
| 2,5-Diiodopyrazine | 3048 (C-H stretch), 1431, 1421, 1384 (C=N, C=C stretch), 886 (C-I stretch)[2][3] |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion $[M]^+$ |
|----------------------|-----------------------|
| Pyrazine | 80.09[4] |
| 2,5-Dichloropyrazine | 147.96[5] |
| 2,5-Dibromopyrazine | 237.88[6] |
| 2,5-Diiodopyrazine | 331.83[2][7] |

Experimental Protocols

Synthesis of 2,5-Diiodopyrazine from Pyrazine[2][3]

This protocol details the deprotonative dimetalation of pyrazine followed by iodination.

Materials:

- Pyrazine
- 2,2,6,6-Tetramethylpiperidine (TMP)
- n-Butyllithium (n-BuLi) in hexanes
- Cadmium chloride-TMEDA complex ($\text{CdCl}_2 \cdot \text{TMEDA}$)
- Iodine (I_2)
- Tetrahydrofuran (THF), anhydrous
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), saturated aqueous solution
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO_4), anhydrous
- Heptane
- Dichloromethane (CH_2Cl_2)

Procedure:

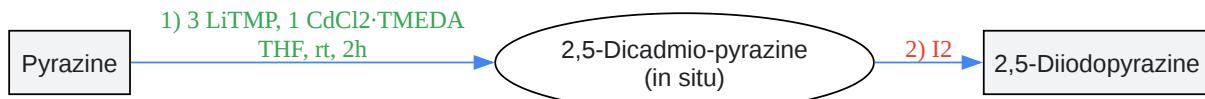
- To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (75 mmol) in THF (25 mL), successively add n-BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (25 mmol).
- Stir the mixture for 15 minutes at 0 °C.
- Introduce pyrazine (25 mmol) to the reaction mixture.
- Allow the reaction to stir for 2 hours at room temperature.
- Add a solution of iodine (75 mmol) in THF (25 mL) to the mixture.
- Stir the reaction overnight.
- Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (40 mL).
- Extract the aqueous layer with ethyl acetate (3 x 40 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel (eluent: heptane/CH₂Cl₂ gradient) to yield **2,5-diiodopyrazine** as a yellow powder.

Spectroscopic Characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer at ambient temperature in CDCl₃. Chemical shifts are reported in ppm relative to the residual solvent peak.
- IR Spectroscopy: IR spectra were obtained using an ATR-FTIR spectrometer.
- Mass Spectrometry: High-resolution mass spectra (HRMS) were recorded using an electron ionization (EI) time-of-flight (TOF) mass spectrometer.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic transformation from pyrazine to **2,5-diiodopyrazine**.



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Caption: Synthetic route to **2,5-diiodopyrazine**.

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